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8-Methoxyisoquinoline-4-carbaldehyde

Cat. No.: B12504152
M. Wt: 187.19 g/mol
InChI Key: PMQPSOOBRJKKKY-UHFFFAOYSA-N
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Description

Contextualization within Isoquinoline (B145761) Heterocycle Chemistry

The isoquinoline framework, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental motif in a vast array of biologically active molecules. evitachem.comcymitquimica.com This structural unit is found in many alkaloids, which are naturally occurring compounds of plant origin, and has been a source of inspiration for the development of new therapeutic agents. mdpi.com The diverse pharmacological properties associated with isoquinoline derivatives, ranging from antimicrobial and anticancer to antihypertensive and anesthetic activities, underscore the significance of this heterocyclic system in medicinal chemistry. evitachem.comnih.gov

The chemical reactivity of the isoquinoline ring allows for functionalization at various positions, leading to a wide diversity of derivatives with distinct properties. The introduction of substituents, such as a methoxy (B1213986) group at the 8-position and a carbaldehyde (or formyl) group at the 4-position, as seen in 8-Methoxyisoquinoline-4-carbaldehyde, significantly influences the molecule's electronic properties and reactivity, making it a valuable and specific tool for synthetic chemists.

Significance of Isoquinoline-4-carbaldehyde (B1337463) Scaffolds in Organic Synthesis

The presence of a carbaldehyde group at the C-4 position of the isoquinoline nucleus imparts significant synthetic utility to the scaffold. Aldehydes are versatile functional groups that can participate in a wide range of chemical transformations. This reactivity makes isoquinoline-4-carbaldehyde derivatives, including the 8-methoxy variant, powerful intermediates for the construction of more complex molecular architectures.

The aldehyde functionality can readily undergo nucleophilic addition reactions, condensations, and oxidations, providing access to a plethora of other functional groups and ring systems. For instance, it can be a precursor for the synthesis of corresponding alcohols, carboxylic acids, imines, and oximes, each of which can be further elaborated. This versatility allows for the strategic introduction of various pharmacophores and the exploration of structure-activity relationships in drug discovery programs. The general reactivity of the aldehyde group in similar quinoline-based systems has been explored, highlighting its utility in forming new carbon-carbon and carbon-nitrogen bonds.

Overview of Current Research Trajectories for the Chemical Compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its potential research trajectories can be inferred from the known chemistry of isoquinolines and carbaldehydes. Current research involving structurally related isoquinoline and quinoline (B57606) aldehydes focuses on their use as building blocks for the synthesis of novel bioactive compounds.

One promising area of research is the development of new therapeutic agents. For example, derivatives of quinoline carbaldehydes have been investigated as potential inhibitors of enzymes in parasites like Leishmania donovani. nih.gov Given the established biological importance of the isoquinoline core, it is plausible that this compound could serve as a key starting material for the synthesis of new compounds with potential applications in areas such as oncology, infectious diseases, and neuropharmacology.

Furthermore, the aldehyde group can be utilized in the synthesis of novel ligands for metal catalysis or in the construction of functional materials, such as fluorescent probes, due to the inherent photophysical properties of the quinoline and isoquinoline ring systems.

Interactive Data Tables

Below are tables summarizing key information about this compound and the types of reactions it can undergo.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 2973762-32-0
Molecular Formula C11H9NO2
Molecular Weight 187.2 g/mol
Purity 95%

Data sourced from chemical supplier information. cymitquimica.com

Table 2: Potential Synthetic Transformations of the Carbaldehyde Group

Reaction TypeReagent/ConditionsProduct Type
Nucleophilic Addition Grignard reagents (R-MgX), Organolithium reagents (R-Li)Secondary Alcohols
Reduction Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4)Primary Alcohols
Oxidation Potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4)Carboxylic Acids
Wittig Reaction Phosphonium ylides (Ph3P=CHR)Alkenes
Condensation Amines (R-NH2)Imines (Schiff bases)
Condensation Hydroxylamine (NH2OH)Oximes
Condensation Hydrazine (N2H4)Hydrazones

This table represents general reactivity patterns for aldehydes and is applicable to this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B12504152 8-Methoxyisoquinoline-4-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

8-methoxyisoquinoline-4-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-14-11-4-2-3-9-8(7-13)5-12-6-10(9)11/h2-7H,1H3

InChI Key

PMQPSOOBRJKKKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=NC=C2C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 8 Methoxyisoquinoline 4 Carbaldehyde

Strategic Approaches to Isoquinoline-4-carbaldehyde (B1337463) Core Construction

The assembly of the fundamental isoquinoline (B145761) ring system is the primary challenge in synthesizing 8-Methoxyisoquinoline-4-carbaldehyde. This involves the formation of the pyridine (B92270) ring fused to the existing benzene (B151609) ring of a precursor molecule. Key strategies involve cyclization reactions, which form the heterocyclic ring in a single cascade, and formylation reactions that introduce the aldehyde group onto a pre-formed isoquinoline.

Classical methods for isoquinoline synthesis rely on the cyclization of substituted phenylethylamines or benzaldehydes. These pathways, such as the Bischler-Napieralski and Pictet-Spengler reactions, involve the intramolecular cyclodehydration of an amide or imine intermediate, respectively, to form a dihydroisoquinoline or tetrahydroisoquinoline, which is then oxidized to the aromatic isoquinoline. wikipedia.orgpharmaguideline.com

Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). nih.gov For the synthesis of an 8-methoxy substituted isoquinoline, the starting material would be an N-acyl-2-(3-methoxyphenyl)ethylamine. A subsequent dehydrogenation step is required to furnish the aromatic isoquinoline ring. pharmaguideline.com

Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde to form an imine, which then cyclizes under acidic conditions to yield a tetrahydroisoquinoline. wikipedia.org While powerful for generating stereocenters in the saturated ring, it is less direct for producing fully aromatic isoquinolines.

Pomeranz–Fritsch Reaction: This provides a more direct route to the aromatic isoquinoline core itself. It involves the reaction of a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal (B89532) in an acid medium. wikipedia.org To obtain the desired 8-methoxy substitution, 3-methoxybenzaldehyde (B106831) would be the logical starting material.

A significant challenge in these classical syntheses is achieving substitution at the C4 position. Modern annulation strategies using transition-metal catalysis have provided more direct solutions to this problem. For instance, palladium-catalyzed coupling of an o-halobenzaldehyde imine with a terminal alkyne, followed by a copper-catalyzed cyclization, can provide direct access to substituted isoquinolines. organic-chemistry.org

An alternative strategy involves the direct formylation of a pre-existing 8-methoxyisoquinoline. The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. chemistrysteps.com

This electrophile then attacks the electron-rich isoquinoline ring. For 8-methoxyisoquinoline, the methoxy (B1213986) group is an electron-donating group, activating the aromatic system towards electrophilic substitution. The reaction proceeds via an initial iminium ion adduct, which is hydrolyzed during aqueous workup to yield the final aldehyde. chemistrysteps.com The regioselectivity of the Vilsmeier-Haack reaction on substituted isoquinolines is a critical consideration. While formylation of isoquinoline itself can be complex, the presence of the activating methoxy group at the C8 position would strongly direct the incoming electrophile. However, achieving exclusive selectivity at the C4 position can be challenging and may depend heavily on precise reaction conditions.

More recent developments have explored alternative formylation reagents. The use of Eschenmoser's salt has been presented as a mild method for the C-H formylation of certain heterocyclic systems, offering a potential alternative to the classical Vilsmeier-Haack conditions. researchgate.net

Catalytic Systems in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. The synthesis of complex molecules like this compound benefits significantly from transition-metal catalysis, organocatalysis, and heterogeneous catalysis.

Transition metals, particularly palladium (Pd), rhodium (Rh), and copper (Cu), are central to many modern strategies for constructing isoquinoline scaffolds. nih.gov These methods often allow for the convergent assembly of the molecule from readily available fragments.

Palladium-Catalyzed α-Arylation: A powerful modern approach involves the palladium-catalyzed α-arylation of ketones. nih.gov In a one-pot procedure, a methyl ketone, an aryl bromide, an electrophile, and an ammonium (B1175870) source can be combined to furnish highly substituted isoquinolines. nih.gov This modular approach allows for regioselective construction that is not limited by the inherent reactivity patterns of the parent heterocycle. nih.gov

Rhodium-Catalyzed C-H Activation: Rhodium(III)-catalyzed C-H activation has emerged as an efficient tool for isoquinoline synthesis. These reactions often utilize a directing group, such as an oxime or hydrazone, to guide the metallation to a specific ortho C-H bond. organic-chemistry.orgacs.org The subsequent annulation with an alkyne coupling partner constructs the isoquinoline ring. This strategy provides high regioselectivity and functional group tolerance. acs.org

The following table summarizes representative transition metal-catalyzed reactions for isoquinoline synthesis.

Catalytic SystemReaction TypeKey FeaturesReference
Palladium(II)/Copper(I)Coupling-AnnulationCoupling of o-iodobenzaldehyde imines with terminal acetylenes followed by Cu-catalyzed cyclization. organic-chemistry.org
Rhodium(III)C-H Activation/AnnulationUses an oxime or hydrazone directing group to react with alkynes, forming the isoquinoline core. organic-chemistry.orgacs.org
Palladium(0)α-Arylation/CyclizationA modular one-pot reaction combining a ketone, aryl bromide, and ammonium source. nih.govnih.gov
Ruthenium(II)C-H FunctionalizationCatalyzes the annulation of primary benzylamines with sulfoxonium ylides without an external oxidant. organic-chemistry.org

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, offers a complementary approach to metal catalysis, often providing unique reactivity and stereoselectivity. rsc.org

Chiral Phosphoric Acid Catalysis: Chiral Brønsted acids, particularly phosphoric acids, have been successfully employed in the enantioselective synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction. acs.org These catalysts activate the imine intermediate and control the stereochemical outcome of the cyclization. While this primarily yields reduced isoquinolines, it is a powerful tool for creating chiral scaffolds that could be later aromatized.

Amine Catalysis: Secondary amines can catalyze cascade reactions to form complex heterocyclic systems. For example, a trienamine-mediated [4+2]-cycloaddition followed by a nucleophilic ring-closing sequence has been developed to generate highly functionalized hydroisoquinolines. rsc.org This strategy relies on the temporary activation of a dienal substrate by the organocatalyst.

Bifunctional organocatalysts, which contain both a Brønsted acid and a Lewis base site (e.g., a urea (B33335) and a tertiary amine), have also been developed for the synthesis of axially chiral isoquinoline N-oxides, demonstrating the high level of control achievable with these systems. thieme-connect.com

Heterogeneous catalysts, which exist in a different phase from the reaction mixture (typically a solid catalyst in a liquid solution), offer significant advantages in terms of catalyst separation, recovery, and recyclability. iitg.ac.in

One notable example involves the use of a ruthenium-on-ZIF-8 (Zeolitic Imidazolate Framework) catalyst. This material has been shown to be highly effective for the N-formylation of isoquinolines to produce N-formyl-1,2,3,4-tetrahydroisoquinolines, using CO₂ and H₂ as the formylating source. tandfonline.comtandfonline.com While this specific application results in the formylation of the nitrogen atom in the reduced ring system, it highlights the potential of using robust, porous materials like MOFs as "nanoreactors" for transformations on the isoquinoline core. tandfonline.com The development of heterogeneous catalysts for the direct C-H formylation or the de novo synthesis of the aromatic isoquinoline ring remains an active area of research.

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact and enhance efficiency. These principles include the use of alternative energy sources, sustainable solvents, and atom-economical reactions. rsc.orgnih.gov The application of these principles to the synthesis of isoquinoline derivatives, including this compound, offers significant advantages over traditional methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govacs.org The use of microwave irradiation provides rapid and uniform heating, which can significantly enhance reaction rates. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic scaffolds, including quinolines and isoquinolines. nih.govrsc.org

The benefits of microwave-assisted synthesis are well-documented for reactions like the Bischler-Napieralski and Pictet-Spengler reactions, which are fundamental to constructing the isoquinoline core. organic-chemistry.org For instance, microwave irradiation has been shown to produce substituted dihydroisoquinolines and tetrahydroisoquinolines, which can then be oxidized to the corresponding isoquinoline. organic-chemistry.org Studies comparing microwave-assisted procedures with conventional heating for the synthesis of quinoline (B57606) derivatives have demonstrated dramatic reductions in reaction times—from hours to minutes—while achieving comparable or even superior yields. tandfonline.comnih.gov In one example, the esterification of 2-phenylquinoline-4-carboxylic acid under microwave irradiation was completed in 10 minutes with a 94% yield, whereas the conventional method required 22 hours of reflux. tandfonline.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Quinoline/Isoquinoline Derivatives

Reaction Type Conventional Method (Time) Conventional Method (Yield) Microwave-Assisted (Time) Microwave-Assisted (Yield) Reference
Friedländer Synthesis 24 h 34% Not Specified 72% nih.gov
Esterification 22 h Comparable to MW 10 min 94% tandfonline.com
Three-Component Synthesis 20 h No Product 8-20 min 68-82% acs.org

This table presents generalized data from syntheses of related heterocyclic compounds to illustrate the advantages of microwave-assisted methods.

This acceleration is particularly valuable in multi-component reactions (MCRs), where the combination of MCRs and MAOS provides a rapid and cost-efficient strategy for creating diverse libraries of compounds. acs.org The synthesis of quinoline-based dihydropyridopyrimidines, for example, was achieved in 8-20 minutes at 125-135 °C under microwave irradiation, while conventional heating at reflux yielded no product even after 20 hours. acs.org

Developing synthetic methods that operate in solvent-free conditions or utilize environmentally benign solvents is a core tenet of green chemistry. organic-chemistry.org Such approaches reduce waste, costs, and the hazards associated with volatile organic compounds. For the synthesis of isoquinolines and related heterocycles, several strategies have been developed that align with these principles.

One approach involves performing reactions "neat" or under solvent-free conditions, often facilitated by microwave irradiation. rsc.org For instance, a three-component reaction to synthesize quinoline derivatives was found to perform better under neat microwave conditions compared to using solvents like ethanol, water, or acetonitrile, yielding products in 20-25 minutes. rsc.org Another sustainable method involves conducting reactions in charged microdroplets generated by electrospray, which has been shown to accelerate reactions like the Pomeranz-Fritsch synthesis of isoquinoline on a millisecond timescale without the need for an external acid catalyst, which is typically required in high concentrations in bulk phase reactions. nih.gov

The use of visible-light photoredox catalysis represents another green approach, enabling the construction of isoquinoline frameworks under mild conditions. rsc.orgacs.org This method avoids the high temperatures often required in traditional syntheses, making it compatible with more sensitive chemical structures. acs.org Furthermore, the development of catalyst-free methods, such as a one-pot, three-component synthesis of quinoline-based hybrids in DMF under microwave irradiation, further contributes to the sustainability profile by eliminating the need for metal catalysts. acs.org

Table 2: Green Chemistry Metrics for Conventional vs. Microwave Synthesis

Green Metric Conventional Method Microwave Method Advantage Reference
Atom Economy (AE) 91.74% 91.74% Equal nih.gov
Reaction Mass Efficiency (RME) Lower Higher Microwave nih.gov
Process Mass Intensity (PMI) Higher Lower Microwave nih.gov

This table is based on data for a multicomponent reaction and demonstrates the superior green credentials of the microwave-assisted process.

Enantioselective and Stereocontrolled Synthesis Strategies

While the synthesis of the isoquinoline core is well-established, controlling the stereochemistry, particularly for creating enantiomerically pure compounds, remains a significant challenge. Enantioselective synthesis is critical when developing molecules for biological applications, as different enantiomers can exhibit vastly different activities. For a target like this compound, which is achiral, enantioselective strategies would become relevant upon further functionalization of the molecule, for instance, through reactions involving the aldehyde group or additions to the heterocyclic ring that create a stereocenter.

General strategies for achieving stereocontrol in the synthesis of isoquinoline derivatives often involve asymmetric catalysis. This can include:

Asymmetric Hydrogenation: The reduction of a C=N or C=C bond within a dihydroisoquinoline precursor using a chiral catalyst can establish a stereocenter with high enantioselectivity.

Chiral Auxiliary-Mediated Reactions: Attaching a chiral auxiliary to the molecule can direct subsequent reactions to occur stereoselectively. The auxiliary is then removed in a later step.

Organocatalysis: Chiral small organic molecules can be used to catalyze reactions, such as Michael additions to α,β-unsaturated precursors of the isoquinoline system, thereby creating chiral centers in an enantioselective manner.

Although specific research on the enantioselective synthesis of this compound is not prominent in the literature, the principles of stereocontrolled synthesis developed for related isoquinolines and other heterocyclic systems provide a clear roadmap for how such a synthesis could be approached. Future work would likely involve adapting these established asymmetric methodologies to advanced intermediates in the synthetic route to the target molecule or its derivatives.

Reactivity and Derivatization Research of 8 Methoxyisoquinoline 4 Carbaldehyde

Chemical Transformations at the Carbaldehyde Moiety

The aldehyde functional group is the primary site of reactivity in 8-Methoxyisoquinoline-4-carbaldehyde, undergoing a variety of transformations typical of carbonyl compounds. These include condensation reactions to form new carbon-nitrogen double bonds and nucleophilic additions that modify the carbonyl group itself.

Condensation Reactions for Imine and Schiff Base Formation

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental and widely utilized reaction in organic synthesis. chemistrysteps.comyoutube.com This reaction involves a nucleophilic addition of the amine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. chemistrysteps.comyoutube.com The formation of Schiff bases is typically reversible and can be catalyzed by either acid or base. youtube.com

While specific studies detailing the condensation of this compound are not extensively documented in the provided search results, the reactivity of the aldehyde group makes it an excellent candidate for such transformations. evitachem.com For instance, the related compound 8-aminoquinoline (B160924) readily undergoes condensation with various aldehydes, such as 2-hydroxy naphthaldehyde and ortho-vanillin, to form stable Schiff bases. nih.gov This suggests that this compound would similarly react with a wide range of primary amines to yield the corresponding imine derivatives. These reactions are significant as the resulting Schiff bases can be valuable ligands in coordination chemistry or serve as intermediates for the synthesis of other heterocyclic compounds. uobasrah.edu.iqnih.gov

Table 1: Representative Condensation Reactions

Reactant 1 Reactant 2 Product Type General Conditions
Aldehyde (e.g., this compound) Primary Amine (R-NH₂) Imine / Schiff Base Acid or base catalysis, often with removal of water
8-Aminoquinoline 2-Hydroxy Naphthaldehyde Schiff Base (LNAPH) Reflux in Methanol

This table illustrates general and specific examples of Schiff base formation, a reaction type applicable to this compound.

Nucleophilic Additions and Carbonyl Group Modifications (e.g., Wittig Reactions)

The polarized carbon-oxygen double bond of the carbaldehyde group is highly susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction, known as nucleophilic addition, can lead to a variety of products depending on the nature of the nucleophile. nih.govmasterorganicchemistry.com The process involves the attack of a nucleophile on the carbonyl carbon, resulting in the formation of a tetrahedral intermediate. youtube.comlibretexts.org

A prominent example of carbonyl group modification is the Wittig reaction, which converts aldehydes and ketones into alkenes. masterorganicchemistry.combyjus.com This reaction utilizes a phosphorus ylide (Wittig reagent) that attacks the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. chemistrysteps.comorganic-chemistry.org This intermediate then decomposes to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. chemistrysteps.comorganic-chemistry.org The Wittig reaction is a powerful tool for carbon-carbon bond formation with precise control over the location of the resulting double bond. byjus.com Although specific examples involving this compound are not detailed in the search results, its aldehyde functionality makes it a suitable substrate for this transformation, allowing for the synthesis of various vinyl-substituted 8-methoxyisoquinolines.

Table 2: Key Carbonyl Modification Reactions

Reaction Name Carbonyl Reactant Reagent Resulting Functional Group
Nucleophilic Addition Aldehyde / Ketone Nucleophile (e.g., CN⁻, R-MgBr, LiAlH₄) Cyanohydrin, Alcohol

| Wittig Reaction | Aldehyde / Ketone | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

This table summarizes key reactions for carbonyl group modification, including the Wittig reaction which is applicable to this compound.

Annulation and Fused-Ring System Construction

The isoquinoline (B145761) scaffold of this compound serves as a foundation for the construction of more complex, fused polyheterocyclic architectures. Annulation reactions, which involve the formation of a new ring onto an existing one, are a key strategy in this endeavor.

Synthesis of Fused Polyheterocyclic Architectures (e.g., Naphthyridines, Thiopyranoquinolines)

Naphthyridines are a class of heterocyclic compounds containing two fused pyridine (B92270) rings, and their derivatives are of significant interest in medicinal chemistry. nih.govrsc.org The synthesis of naphthyridine skeletons can often be achieved through condensation reactions. For example, the Friedländer annulation involves the reaction of a 2-aminoaromatic aldehyde with a compound containing an activated methylene (B1212753) group (e.g., a ketone or β-ketoester). rsc.org In this context, this compound can act as the aldehyde component in reactions with suitably substituted aminopyridines to construct fused quinolino-naphthyridine systems. General methods for 1,8-naphthyridine (B1210474) synthesis include three-component condensation reactions involving aldehydes, 2-aminopyridines, and active methylene compounds. organic-chemistry.org

Similarly, the synthesis of thiopyranoquinolines would involve annulation with a sulfur-containing reagent. While specific protocols starting from this compound are not provided, the general principle involves reacting the aldehyde with a thiol-containing species that also possesses a group capable of cyclizing onto the isoquinoline ring system.

Derivatization towards Novel Quinolino-Fused Scaffolds

Beyond the direct synthesis of known heterocyclic systems, this compound is a precursor for novel quinolino-fused scaffolds. nih.govfiveable.me The initial products from annulation reactions can undergo further derivatization to create a library of unique molecular structures. For instance, quinoline-fused systems can be accessed through various synthetic strategies, including [4+2] annulation reactions. nih.gov The aldehyde group can be transformed into other reactive functional groups, such as an alkyne or a diene, which can then participate in cycloaddition reactions to build new fused rings. The inherent reactivity of the isoquinoline ring itself can also be exploited for further functionalization and ring fusion.

Functionalization Strategies and Building Block Utility

This compound is a valuable building block in organic synthesis due to the dual reactivity of its aldehyde function and the isoquinoline nucleus. The aldehyde allows for the introduction of a wide variety of substituents and functional groups through the reactions discussed previously, such as imination and olefination. evitachem.com

The strategic placement of the methoxy (B1213986) group at the 8-position influences the electronic properties of the isoquinoline ring system, which can in turn affect its reactivity in cyclization and functionalization reactions. Derivatization strategies can be employed to enhance the analytical performance or biological activity of resulting compounds. mdpi.com The versatility of the aldehyde group, combined with the privileged isoquinoline core, makes this compound a key intermediate for generating diverse molecular architectures for applications in materials science and medicinal chemistry.

Direct Functionalization of the Isoquinoline Core

The reactivity of the isoquinoline core in this compound is influenced by the electronic effects of its substituents. The isoquinoline ring system itself has a distinct reactivity pattern, with the nitrogen atom rendering the pyridine ring electron-deficient and the benzene (B151609) ring retaining its aromatic character. nih.gov

The methoxy group at position C8 is an electron-donating group, which activates the benzene portion of the isoquinoline ring towards electrophilic aromatic substitution (SEAr). In isoquinoline itself, electrophilic substitution, such as nitration, typically occurs at positions 5 and 8. nih.gov The presence of the activating methoxy group at C8 would be expected to further enhance the reactivity of the benzene ring, although the position is already substituted. The directing effect of the methoxy group would favor substitution at position C7.

Conversely, the carbaldehyde group at position C4 is electron-withdrawing, deactivating the pyridine ring and making it less susceptible to electrophilic attack. This deactivation also makes the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions C1 and C3. The nitrogen atom in the isoquinoline ring is basic and can be readily protonated by strong acids or form adducts with Lewis acids. nih.gov Oxidation of the isoquinoline ring system is generally difficult and can lead to ring cleavage under harsh conditions. evitachem.com

Generation of Advanced Building Blocks for Complex Molecular Assembly

The aldehyde functional group at the C4 position is a versatile handle for the synthesis of more elaborate molecules, making this compound a valuable advanced building block. The aldehyde's reactivity is central to its role in complex molecular assembly.

Key transformations involving the aldehyde group include:

Condensation Reactions: The aldehyde can react with compounds containing an active methylene group or with amines to form larger, more complex structures. For instance, condensation with thiosemicarbazide (B42300) is a common method to produce thiosemicarbazones from isoquinoline-1-carboxaldehyde derivatives. Similarly, reaction with anilines or other primary amines leads to the formation of Schiff bases (imines).

Reduction Reactions: The aldehyde functionality can be easily reduced to a primary alcohol (-CH₂OH) using standard reducing agents like sodium borohydride (B1222165). This transformation of quinoline-3-carbaldehyde derivatives into the corresponding quinoline-3-methanol compounds demonstrates a common pathway for creating new precursors for pharmaceutical and agricultural industries.

Nucleophilic Addition: The aldehyde group is highly susceptible to nucleophilic attack. This includes reactions with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols or with cyanide to form cyanohydrins, further expanding the synthetic possibilities.

Through these and other transformations, the this compound scaffold can be incorporated into a wide array of complex molecules, including those with potential applications in medicinal chemistry and materials science. For example, related quinoline-carbaldehyde derivatives have been used to synthesize compounds evaluated for their biological activity.

Advanced Spectroscopic and Structural Elucidation Research

High-Resolution Spectroscopic Techniques for Definitive Structural Confirmation

High-resolution spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized or isolated compounds. They provide precise information on the connectivity of atoms, the nature of functional groups, and the exact molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the molecular framework, making it exceptionally powerful for distinguishing between isomers.

For 8-Methoxyisoquinoline-4-carbaldehyde, ¹H NMR spectroscopy would reveal distinct signals for each proton in the molecule. The chemical shifts (δ) of the aromatic protons on the isoquinoline (B145761) core would be crucial for confirming the substitution pattern. For instance, the protons on the benzene (B151609) ring portion would be influenced by the electron-donating methoxy (B1213986) group (-OCH₃) at the C-8 position, while protons on the pyridine (B92270) ring would be affected by the electron-withdrawing aldehyde group (-CHO) at the C-4 position. The aldehyde proton itself would appear as a characteristic singlet at a downfield chemical shift, typically in the range of δ 9-10 ppm. The methoxy group protons would also present as a sharp singlet, but at a much more upfield position.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct resonance. The carbonyl carbon of the aldehyde group is particularly diagnostic, appearing at a significantly downfield shift (typically δ 190-200 ppm). The carbon atoms of the isoquinoline ring would appear in the aromatic region (δ 110-160 ppm), with their precise shifts indicating the electronic effects of the substituents.

The ability of NMR to differentiate isomers is paramount. For example, distinguishing this compound from its isomer, 8-Methoxyisoquinoline-5-carbaldehyde, would be straightforward based on the coupling patterns and chemical shifts of the aromatic protons. The spatial relationships between protons, revealed by through-space correlations in 2D NMR experiments like NOESY, would provide definitive proof of the substituent placement.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups This table is illustrative, based on typical values for related structures.

Functional GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde-CHO9.0 - 10.5190 - 200
Methoxy-OCH₃3.8 - 4.255 - 60
Isoquinoline RingAromatic C-H7.0 - 9.0110 - 160

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. ksu.edu.sa These methods are highly effective for identifying the functional groups present in a compound. ksu.edu.sarsc.org IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the dipole moment of the molecule during the vibration. ksu.edu.sa Raman spectroscopy, conversely, is a light-scattering technique that detects vibrations causing a change in the polarizability of the molecule. ksu.edu.sa

For this compound, the IR spectrum would prominently feature a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. The presence of the methoxy group would be confirmed by C-O stretching vibrations. The aromatic isoquinoline core would give rise to a series of characteristic bands, including C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ range and C-H out-of-plane bending vibrations below 900 cm⁻¹.

Raman spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa Therefore, the C=C bonds within the aromatic system of the isoquinoline ring would be expected to produce strong signals in the Raman spectrum. Computational studies on related molecules like quinoline-4-carbaldehyde (B127539) have been used to assign the vibrational frequencies observed in experimental spectra, providing a detailed understanding of the molecule's vibrational properties. nih.gov

Table 2: Key Vibrational Frequencies for Functional Group Identification This table is illustrative, based on typical values for related structures.

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Signal
Aldehyde (-CHO)C=O Stretch1680 - 1715 (Strong)Moderate to Weak
Aldehyde (-CHO)C-H Stretch2720 & 2820 (Two weak bands)Moderate
Methoxy (-OCH₃)C-O Stretch1000 - 1300Moderate
Aromatic RingC=C / C=N Stretch1450 - 1600Strong
Aromatic RingC-H Bending (out-of-plane)700 - 900Weak

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. nih.gov This precision allows for the determination of the elemental composition of a molecule from its exact mass, a critical step in confirming its molecular formula.

For this compound, with a molecular formula of C₁₁H₉NO₂, the calculated monoisotopic mass is 187.0633 g/mol . HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at an m/z value extremely close to 188.0711. rsc.org The ability to measure mass to four or more decimal places allows for the confident differentiation from other compounds with the same nominal mass but different elemental formulas. For example, the HRMS data for various isoquinoline derivatives have been crucial in confirming their structures in synthetic studies. rsc.org The technique is a cornerstone in the non-targeted screening and identification of novel compounds. nih.govnih.gov

In addition to exact mass determination, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural information, helping to piece together the molecular structure by analyzing the masses of the fragments.

Electronic Structure Characterization via UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for characterizing compounds containing chromophores, such as aromatic rings and carbonyl groups.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the extended conjugated system of the isoquinoline ring. These typically result in strong absorption bands. The presence of the aldehyde group introduces the possibility of an n → π* transition, which involves the non-bonding electrons on the carbonyl oxygen. This transition is typically weaker and may appear as a shoulder on the more intense π → π* bands.

Studies on related indenoisoquinoline and quinoline (B57606) carboxaldehyde compounds show that the positions and intensities of these absorption bands can be sensitive to the solvent environment. nih.govresearchgate.net For instance, the polarity of the solvent can influence the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max). nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict and interpret the electronic transitions observed in experimental UV-Vis spectra. nih.govresearchgate.net

Advanced Spectroscopic Probes for Electronic and Optical Properties Research

Beyond basic structural confirmation, advanced computational methods are used to probe the electronic and optical properties of molecules, providing deeper insights into their reactivity and potential interactions.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the three-dimensional charge distribution of a molecule. avogadro.cc An MEP map is plotted onto the electron density surface of the molecule, using a color scale to represent the electrostatic potential. Regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. Neutral regions are shown in green or yellow. researchgate.netresearchgate.net

For this compound, an MEP map would provide valuable insights into its chemical reactivity.

Negative Potential: The most electron-rich areas (red) are expected to be located around the oxygen atom of the carbonyl group and the nitrogen atom of the isoquinoline ring. These sites represent likely centers for electrophilic attack or hydrogen bond acceptance. researchgate.net

Positive Potential: Electron-poor regions (blue) would be anticipated around the acidic protons, particularly the aldehyde proton and the aromatic protons, indicating their susceptibility to nucleophilic attack.

MEP maps are powerful tools for predicting intermolecular interactions, understanding biological recognition processes, and rationalizing the regioselectivity of chemical reactions. researchgate.net The analysis of MEP surfaces for related heterocyclic aldehydes has been instrumental in understanding their interaction pathways. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. wisc.edueurekaselect.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. webmo.netedu.krd

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. edu.krdresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small energy gap indicates that a molecule is more reactive and easily polarizable. nih.gov

For this compound, an FMO analysis would involve calculating the energies of the HOMO and LUMO. These calculations, typically performed using Density Functional Theory (DFT), would reveal the molecule's electronic behavior. The distribution of the HOMO and LUMO electron clouds would indicate the likely sites for electrophilic and nucleophilic attack. For instance, regions of the molecule with high HOMO density are nucleophilic, while regions with high LUMO density are electrophilic.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound (Note: The following data is illustrative and not based on actual experimental or calculated values.)

ParameterEnergy (eV)
EHOMOData Not Available
ELUMOData Not Available
Energy Gap (ΔE)Data Not Available

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from calculations into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions that aligns with Lewis structures. webmo.netwikipedia.org This technique provides detailed insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization within a molecule. wisc.eduwikipedia.org

NBO analysis examines the interactions between filled "donor" orbitals (like bonding orbitals or lone pairs) and empty "acceptor" orbitals (like anti-bonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule, which is a result of hyperconjugation and charge delocalization. researchgate.net

For this compound, an NBO analysis would identify the key donor-acceptor interactions. This would likely include delocalization from the oxygen and nitrogen lone pairs into the antibonding orbitals of the aromatic system and the carbonyl group. The analysis would quantify the stability conferred by these interactions and provide a detailed picture of the electronic structure.

Table 2: Hypothetical Natural Bond Orbital (NBO) Analysis for this compound (Note: The following data is illustrative and not based on actual experimental or calculated values.)

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Non-Linear Optical (NLO) Properties Investigation

Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in photonics, optical computing, and frequency conversion. jhuapl.edunih.govrsc.org The NLO properties of a molecule are determined by its response to an external electric field, which can be quantified by its polarizability (α) and first-order hyperpolarizability (β). researchgate.net

Molecules with large dipole moments, extended π-conjugated systems, and significant intramolecular charge transfer often exhibit enhanced NLO properties. The presence of electron-donating groups (like the methoxy group) and electron-withdrawing groups (like the carbaldehyde group) on a conjugated system, such as the isoquinoline ring, can lead to substantial NLO activity.

A computational investigation of this compound's NLO properties would involve calculating the dipole moment (μ), polarizability (α), and hyperpolarizability (β). These calculations would help assess its potential as an NLO material. A higher hyperpolarizability value indicates a stronger NLO response.

Table 3: Hypothetical Non-Linear Optical (NLO) Properties of this compound (Note: The following data is illustrative and not based on actual experimental or calculated values.)

ParameterCalculated Value
Dipole Moment (μ) [Debye]Data Not Available
Mean Polarizability (α) [a.u.]Data Not Available
Total First Hyperpolarizability (βtot) [a.u.]Data Not Available

Compound List

Computational and Theoretical Studies of 8 Methoxyisoquinoline 4 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and thermodynamic stability of molecules. researchgate.net DFT methods calculate the electron density of a system to determine its energy and other properties. researchgate.net For a molecule like 8-Methoxyisoquinoline-4-carbaldehyde, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p) or higher, can predict its optimized geometry. researchgate.netmdpi.com

These calculations yield precise information on bond lengths, bond angles, and dihedral angles that define the molecule's shape. The optimized structure corresponds to a minimum on the potential energy surface, representing the most stable conformation of the molecule. researchgate.net Studies on related compounds like isoquinoline (B145761) and 8-hydroxyquinoline (B1678124) have successfully used DFT to achieve excellent agreement between calculated and experimental structural parameters. researchgate.net The thermodynamic stability can be assessed by calculating properties such as the total energy, enthalpy, and Gibbs free energy. researchgate.net

Illustrative Optimized Geometric Parameters for this compound (Hypothetical DFT Data) This table presents expected values based on calculations of similar quinoline (B57606) structures. Actual experimental or calculated values may vary.

ParameterAtoms InvolvedCalculated Value
Bond Lengths (Å)C4-C(aldehyde)~1.48
C(aldehyde)=O~1.22
C8-O(methoxy)~1.36
Bond Angles (°)C3-C4-C(aldehyde)~121.5
C4-C(aldehyde)-O~124.0
C7-C8-O(methoxy)~117.0

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a fundamental tool for investigating the pathways of chemical reactions, providing a level of detail that complements experimental studies.

Understanding a chemical reaction's kinetics and mechanism requires the identification of transition states (TS)—the highest energy points along a reaction coordinate. Computational methods can locate and characterize the geometry and energy of these fleeting structures. For this compound, a potential reaction of interest is the nucleophilic addition to the aldehyde group.

Transition state analysis involves calculating the vibrational frequencies of the optimized TS geometry; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. By mapping the potential energy surface (PES), which plots the energy of the system as a function of the geometric changes during the reaction, chemists can visualize the entire reaction pathway from reactants to products. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate.

Many complex organic molecules have multiple potential sites for reaction. Computational chemistry can predict the most likely outcome, a property known as regioselectivity. For substituted isoquinolines, electrophilic or nucleophilic attacks can occur at various positions on the bicyclic ring. The presence of the electron-donating methoxy (B1213986) group at C8 and the electron-withdrawing carbaldehyde group at C4 significantly influences the electronic landscape of the molecule.

Computational models can predict regioselectivity by comparing the activation energies for attacks at different sites. The reaction pathway with the lowest activation barrier is kinetically favored. For instance, in electrophilic aromatic substitution, calculations would compare the stability of intermediates formed by the attack at each available carbon atom on the benzene (B151609) and pyridine (B92270) rings to predict the major product. These predictions are often guided by analyzing the molecule's electronic properties, such as local reactivity descriptors.

Prediction and Analysis of Reactivity and Electronic Properties

The electronic structure of a molecule is the key to its reactivity. Conceptual DFT provides a framework for quantifying and predicting chemical behavior through various descriptors.

Fukui functions, f(r), are a central concept in reactivity theory, indicating the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.org They are used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. researchgate.net

f+(r): Describes the reactivity towards a nucleophilic attack (propensity to accept an electron). High values indicate electrophilic sites.

f-(r): Describes the reactivity towards an electrophilic attack (propensity to donate an electron). High values indicate nucleophilic sites.

f0(r): Describes the reactivity towards a radical attack.

These functions can be "condensed" to individual atoms, providing a numerical value for the reactivity of each atomic site. wikipedia.org For this compound, one would expect the aldehyde carbon to have a high f+ value, making it a prime site for nucleophilic attack. Conversely, the electron-rich aromatic ring, influenced by the methoxy group, would likely contain the sites with the highest f- values.

Illustrative Condensed Fukui Function Values (f+) for this compound This table presents a hypothetical ranking of electrophilic sites based on general principles. Higher values indicate greater susceptibility to nucleophilic attack.

Atomic SitePredicted f+ Value RankingRationale
C(aldehyde)1 (Highest)Highly polarized C=O bond makes this carbon very electrophilic.
C12Position adjacent to the ring nitrogen, which is electron-withdrawing.
C33Position adjacent to the ring nitrogen.
C54Aromatic carbon susceptible to attack.

The distribution of electrons within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are a common tool for visualizing this distribution. nih.gov These maps plot the electrostatic potential onto the molecule's electron density surface, with colors indicating different charge regions (typically, red for negative potential/electron-rich areas and blue for positive potential/electron-poor areas).

For this compound, an MEP map would show a region of high negative potential around the carbonyl oxygen and the methoxy oxygen due to their lone pairs. A significant region of positive potential would be centered on the aldehyde carbon, confirming its electrophilicity. The nitrogen atom in the isoquinoline ring would also represent a region of negative potential.

Topological Analyses (e.g., Electron Localization Function, Localized Orbital Locator, Reduced Density Gradient) for Bonding Characterization

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize regions in a molecule where there is a high probability of finding an electron pair. wikipedia.org It is particularly effective for identifying covalent bonds, lone pairs, and the shell structure of atoms. wikipedia.orgjussieu.fr The ELF value ranges from 0 to 1, where a value close to 1 signifies high electron localization, characteristic of covalent bonds or lone pairs, and a value of 0.5 corresponds to a uniform electron gas-like distribution, often found in delocalized systems. wikipedia.org

For this compound, an ELF analysis would be expected to reveal:

Covalent Bonds: High ELF values (approaching 1.0) located between bonded atoms, such as C-C, C-H, C-N, C-O, and the C=O of the aldehyde. These regions, known as attractors, would confirm the covalent nature of the molecular framework.

Lone Pairs: Distinct localization domains corresponding to the lone pairs on the nitrogen atom of the isoquinoline ring and the oxygen atoms of the methoxy and carbaldehyde groups.

Aromaticity: In the isoquinoline ring, the ELF analysis would show delocalized electrons above and below the plane of the rings, though the representation might appear as a series of slightly reduced C-C bond attractors compared to a fully localized system like ethane. Topological analysis of ELF in conjugated systems helps quantify the extent of electron delocalization. cdnsciencepub.com

Localized Orbital Locator (LOL) Analysis

The Localized Orbital Locator (LOL) provides an alternative, yet related, perspective on electron localization, based on the kinetic-energy density. nih.govcdnsciencepub.com LOL is adept at distinguishing between bonding and non-bonding regions and provides a clear picture of localized orbitals. rsc.orgresearchgate.net Like ELF, LOL values close to 1 indicate high localization.

A hypothetical LOL analysis of this compound would likely show:

Clear visualization of the sigma-framework of the molecule, with high LOL values along the axes of all single and double bonds.

Distinct regions for the lone pairs on the nitrogen and oxygen atoms, which are valuable for understanding the sites of potential nucleophilic or hydrogen-bonding interactions. researchgate.net

The π-system of the isoquinoline ring would be characterized by broader, more diffuse regions of localization, reflecting the delocalized nature of these electrons.

Reduced Density Gradient (RDG) Analysis

The Reduced Density Gradient (RDG) is a computational tool used to identify and visualize non-covalent interactions (NCIs). chemrxiv.org It does so by plotting the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This method can distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. researchgate.netchemrxiv.org

For this compound, an RDG analysis would be crucial for understanding intramolecular interactions:

Van der Waals Interactions: Widespread, weak interactions would be observed across the planar isoquinoline ring system.

Steric Repulsion: Potential steric hindrance between the peri-hydrogens and adjacent substituents could be identified as regions of repulsive interaction. For instance, interaction between the hydrogen at C5 and the carbaldehyde group at C4, or between the methoxy group at C8 and the hydrogen at C7.

Intramolecular Hydrogen Bonding: The analysis would investigate the possibility of weak C-H···O or C-H···N intramolecular hydrogen bonds, which can influence the molecule's conformational preference and stability.

The combination of these topological analyses provides a comprehensive understanding of the electronic landscape of this compound, from the strength and nature of its covalent bonds to the subtle non-covalent forces that dictate its three-dimensional structure and reactivity.

Illustrative Data from Topological Analysis

The following table presents hypothetical, yet representative, data that could be obtained from a topological analysis of critical points in the electron density of this compound. Bond Critical Points (BCPs) are points of minimum electron density between two bonded atoms, and their properties reveal the nature of the chemical bond.

Bond / InteractionType of Critical PointElectron Density (ρ) at BCP (a.u.)Laplacian of ρ (∇²ρ) at BCP (a.u.)Predicted Bond Type
C=O (aldehyde)Bond Critical Point~0.35NegativePolar Covalent (Double)
C-N (ring)Bond Critical Point~0.30NegativePolar Covalent
C-C (ring)Bond Critical Point~0.28NegativeCovalent (Aromatic)
C-O (methoxy)Bond Critical Point~0.24NegativePolar Covalent (Single)
Intramolecular H-bondBond Critical Point~0.02PositiveWeak Attractive

Exploration of Research Applications and Utilities Excluding Prohibited

Role as a Synthetic Intermediate in Advanced Materials Research

The isoquinoline (B145761) scaffold is a well-known component in materials science due to its photophysical properties. researchgate.netmdpi.com Derivatives of isoquinoline and its isomer, quinoline (B57606), are integral to the development of functional organic materials.

While specific studies on 8-Methoxyisoquinoline-4-carbaldehyde in optoelectronics are not widely documented, the broader family of quinoline and isoquinoline derivatives is extensively used in these applications. researchgate.net The most famous example is Tris(8-hydroxyquinoline)aluminum (Alq3), a foundational material in Organic Light-Emitting Diodes (OLEDs) due to its thermal stability and electroluminescent properties. nih.govmdpi.com

The potential of this compound lies in its ability to act as a precursor for novel materials. The aldehyde group can be transformed into various π-conjugated systems through reactions like Wittig or Horner-Wadsworth-Emmons olefination, extending the electronic delocalization within the molecule. This is a key strategy for tuning the absorption and emission properties of organic dyes used in Dye-Sensitized Solar Cells (DSSCs) and as emitters in OLEDs. mdpi.com For instance, styrylquinoline derivatives, which can be synthesized from quinoline carbaldehydes, are recognized as dyes with enhanced photo- and electroluminescent properties. mdpi.com

Table 1: Representative Quinoline/Isoquinoline Derivatives in Optoelectronics

Compound Family Application Relevant Properties
Tris(8-hydroxyquinoline)aluminum (Alq3) OLED Electron Transporter/Emitter, Solar Cell Buffer Layer nih.govmdpi.comarxiv.org Good thermal stability, strong fluorescence, forms stable films.
Styrylquinolines OLED Emitters, Dyes mdpi.commdpi.com High fluorescence quantum yields, tunable emission wavelengths.
Polyarylquinoline Copolymers Optoelectronic Materials mdpi.com Serve as electron-acceptor units, exhibit intramolecular charge transfer (ICT).

The development of chemical sensors is another area where the isoquinoline scaffold is prominent. Specifically, derivatives of 8-hydroxyquinoline (B1678124) (8-HQ) are renowned for their use as fluorescent chemosensors for metal ions. researchgate.netnih.govrroij.com The sensing mechanism relies on the bidentate chelation of metal ions by the nitrogen atom of the pyridine (B92270) ring and the adjacent hydroxyl group, which modulates the compound's fluorescence properties. nih.gov

This compound could serve as an intermediate for creating new sensor molecules. The aldehyde group can be readily converted into a Schiff base by condensation with various amines. This Schiff base linkage can be part of a larger chelating system designed for specific ions. For example, quinoline-based hydrazone derivatives, synthesized from the corresponding carbaldehyde, have been shown to act as colorimetric and fluorescent chemosensors for detecting analytes like tributyltin (TBT). mdpi.com Although the 8-methoxy group is a weaker chelating agent than the 8-hydroxyl group, its electronic influence on the isoquinoline ring system can still be harnessed to fine-tune the selectivity and sensitivity of a sensor built from this scaffold. nih.gov

Table 2: Examples of Quinoline-Based Chemical Sensors

Sensor Type Target Analyte Principle of Operation
8-Hydroxyquinoline-based Fluorophores nih.govrsc.org Metal Ions (e.g., Al³⁺, Zn²⁺) Chelation-induced fluorescence enhancement or quenching.
Quinoline-based Hydrazone mdpi.com Organometallics (e.g., TBT) Analyte binding causes colorimetric and fluorimetric changes.

Application in Novel Catalyst and Ligand Design

Heterocyclic compounds containing nitrogen, such as isoquinoline, are fundamental building blocks for ligands in coordination chemistry and catalysis. They can coordinate to a wide range of metal centers, and their electronic and steric properties can be modified by substituents.

The this compound molecule offers multiple coordination sites and a reactive handle for elaboration. The nitrogen atom of the isoquinoline ring is a primary coordination site. The aldehyde group can be transformed into imines, amines, or alcohols, each capable of acting as an additional donor atom to form bidentate or tridentate ligands. For instance, condensation with a chiral amine would produce a chiral Schiff base ligand, which could be used in asymmetric catalysis. The 8-methoxy group, while not a strong donor, influences the electronic properties of the ligand system, which in turn affects the reactivity and selectivity of the metal catalyst.

Development of Chemical Probes for Mechanistic Studies

A chemical probe is a small molecule designed to selectively interact with a biological target or chemical system to allow for the study of its function. nih.gov The development of such probes often requires a versatile chemical scaffold that can be easily modified.

This compound is a suitable starting point for creating such probes. The isoquinoline core is a privileged structure found in many biologically active natural products. mdpi.com The aldehyde functionality provides a convenient point of attachment for other molecules, such as fluorescent dyes, affinity tags, or reactive groups, through straightforward chemical reactions. For example, reacting the aldehyde with a hydrazine- or aminooxy-functionalized dye would label the isoquinoline core, allowing its localization to be tracked within a system. This approach is used to create fluorescent polyamine probes to study cellular transport systems. nih.gov While specific probes based on this compound have not been reported, its structure provides the necessary components for such a synthetic strategy.

Challenges and Future Directions in 8 Methoxyisoquinoline 4 Carbaldehyde Research

Development of More Efficient and Sustainable Synthetic Methodologies

Key areas for development include:

One-Pot Reactions: Designing multi-component reactions that allow for the construction of the substituted isoquinoline (B145761) core in a single step would significantly improve efficiency. mdpi.com

Catalyst Innovation: The exploration of novel catalysts, including earth-abundant metals or even metal-free systems, is a major trend. nih.gov For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common for functionalizing quinoline (B57606) and isoquinoline rings, but reducing catalyst loading and improving turnover numbers remain active areas of research. researchgate.netnih.gov

Green Chemistry Approaches: The use of alternative energy sources like microwave irradiation and ultrasound, coupled with greener solvents (e.g., water, ethanol) or solvent-free conditions, is crucial for sustainability. researchgate.net Such methods often lead to shorter reaction times and higher yields.

Table 1: Comparison of Traditional vs. Prospective Sustainable Synthetic Approaches

FeatureTraditional SynthesisFuture Sustainable Synthesis
Energy Source Conventional heating (oil baths)Microwave, Ultrasound
Solvents Chlorinated solvents (e.g., chloroform), DMFWater, Ethanol, Polyethylene glycol, Solvent-free
Catalysts Stoichiometric reagents, high loading of precious metalsRecyclable catalysts, lower catalyst loading, earth-abundant metals
Efficiency Multi-step, purification at each stageOne-pot reactions, tandem processes
Waste Significant stoichiometric byproduct generationAtom-economical reactions, minimal waste

Unveiling Novel Reactivity Patterns and Catalytic Transformations

The aldehyde functional group at the C-4 position of 8-Methoxyisoquinoline-4-carbaldehyde is a versatile handle for a wide array of chemical transformations. The reactivity of this group, influenced by the electronic properties of the methoxy-substituted isoquinoline ring, offers fertile ground for investigation.

Future research is expected to explore:

Asymmetric Catalysis: Developing catalytic methods for the enantioselective addition of nucleophiles to the aldehyde, leading to chiral alcohols, amines, and other valuable derivatives.

C-H Functionalization: Directly functionalizing the C-H bonds of the isoquinoline core is a powerful strategy for molecular diversification. While challenging, this would bypass the need for pre-functionalized starting materials.

Novel Condensation Reactions: Moving beyond standard transformations like Wittig reactions or reductive aminations to explore novel condensation partners and catalytic cycles that can generate complex heterocyclic systems. nih.gov

Photoredox Catalysis: Utilizing visible light to drive unique transformations of the aldehyde or the isoquinoline ring system, offering mild reaction conditions and novel reactivity pathways.

Integration of Advanced Computational and Experimental Approaches for Deeper Understanding

A synergistic approach combining computational chemistry with experimental validation is becoming indispensable for modern chemical research. eurekaselect.com For a molecule like this compound, this integration can accelerate discovery and deepen understanding.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can predict molecular properties such as electronic structure, stability, and spectroscopic signatures. eurekaselect.comnih.gov This can help in understanding the molecule's reactivity, predicting the outcomes of unknown reactions, and elucidating reaction mechanisms. For example, computational studies can explain the regioselectivity of formylation reactions on quinoline derivatives. mdpi.com

Advanced Spectroscopic Analysis: While standard techniques like NMR and IR are routine, advanced methods can provide deeper structural insights. nih.gov Combining experimental FT-IR and Raman spectroscopy with DFT-calculated vibrational frequencies allows for precise assignment of spectral features and confirmation of molecular conformation. nih.gov

Reaction Mechanism Investigation: In-situ monitoring of reactions using techniques like reaction calorimetry or specialized NMR spectroscopy, combined with computational modeling of transition states, can provide a detailed picture of how transformations occur, enabling optimization and the discovery of new reactivity.

Table 2: Spectroscopic and Computational Data Synergy

TechniqueExperimental DataComputational (DFT) PredictionCombined Insight
FT-IR/Raman Vibrational frequencies (cm⁻¹)Calculated vibrational modes and intensitiesAccurate assignment of functional groups and conformational analysis nih.gov
UV-Vis Absorption maxima (λ_max)Electronic transitions (e.g., HOMO-LUMO gap)Understanding of photophysical properties and electronic structure nih.gov
NMR Chemical shifts (δ) and coupling constants (J)Shielding tensors and magnetic propertiesUnambiguous structural elucidation and conformational preferences
Reaction Kinetics Rate constants and activation energyTransition state energies and reaction pathwaysDetailed mechanistic understanding and rational optimization of conditions

Potential for Innovative Material and Synthetic Applications Beyond Current Scope

While the immediate applications of this compound are as a synthetic intermediate, its structural motifs suggest potential in more advanced areas. The broader class of functionalized quinolines and isoquinolines has shown promise in materials science and medicinal chemistry. nih.govrroij.com

Future applications could include:

Organic Electronics: The isoquinoline core is an electron-deficient system. By coupling the aldehyde with suitable electron-donating groups, novel donor-π-acceptor molecules could be synthesized. Such compounds are of interest for applications in organic light-emitting diodes (OLEDs) and as nonlinear optical materials. nih.gov

Fluorescent Probes: The inherent fluorescence of many quinoline and isoquinoline derivatives can be modulated by chemical modifications. rroij.com Derivatives of this compound could be developed as chemosensors for detecting metal ions or other biologically relevant species.

Medicinal Chemistry Scaffolds: Substituted isoquinolines are a cornerstone of many biologically active compounds. The aldehyde provides a key reaction point to synthesize libraries of new derivatives for screening against various therapeutic targets, including cancer and infectious diseases. evitachem.com

Polymer Chemistry: The aldehyde functionality can be used to either synthesize or functionalize polymers, potentially creating materials with tailored optical, thermal, or mechanical properties.

The exploration of these future directions will undoubtedly unlock the full potential of this compound, transforming it from a simple building block into a key component for advanced scientific and technological applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.